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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzonitrile

CAS No.: 129946-64-1

Cat. No.: B171813

Get Quote

Executive Summary
This technical guide details the spectroscopic identification and characterization of 2-Fluoro-4-
hydrazinylbenzonitrile (CAS: 129946-64-1). As a critical intermediate in the synthesis of

androgen receptor antagonists (e.g., Enzalutamide analogs) and various pyrazole-based

heterocycles, accurate structural validation is paramount for drug development workflows.

This document synthesizes experimental precedents from structural analogs and first-principles

spectroscopic theory to provide a robust reference for researchers. It focuses on distinguishing

this hydrazine derivative from its halide precursors using NMR, IR, and MS modalities.

Part 1: Molecular Identity & Physicochemical Profile
Before spectroscopic analysis, confirm the fundamental physicochemical properties to ensure

sample integrity.
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Property Data Notes

IUPAC Name
2-Fluoro-4-

hydrazinylbenzonitrile

Alternate: 4-Cyano-3-

fluorophenylhydrazine

CAS Number 129946-64-1

Molecular Formula C₇H₆FN₃

Molecular Weight 151.14 g/mol
Monoisotopic Mass: 151.05

g/mol

Physical State Solid (Powder)
Typically off-white to pale

yellow

Solubility DMSO, Methanol, Acetonitrile
Poor solubility in non-polar

solvents

Part 2: Synthesis Context & Impurity Profiling
Understanding the synthesis route is essential for interpreting "ghost peaks" in spectra. This

compound is typically synthesized via Nucleophilic Aromatic Substitution (

) of a 4-halo-2-fluorobenzonitrile with hydrazine hydrate.

Common Impurities[1]
Starting Material: 4-Bromo-2-fluorobenzonitrile (or chloro analog).

Bis-hydrazone: Formation of symmetrical hydrazones if acetone is used in workup.

Symmetrical Dimer: 4,4'-(hydrazine-1,2-diyl)bis(2-fluorobenzonitrile) (rare, requires oxidative

conditions).

Part 3: Spectroscopic Analysis Workflow
The following decision tree outlines the logical flow for validating the structure, prioritizing non-

destructive techniques.
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Unknown Sample
(Suspected 2-Fluoro-4-hydrazinylbenzonitrile)

Step 1: IR Spectroscopy
(Check Functional Groups)

Nitrile Peak
(~2230 cm⁻¹)?

Hydrazine Doublet
(3300-3400 cm⁻¹)?

Yes

REJECT / RE-PURIFY

No (Missing CN)
Step 2: Mass Spectrometry

(Confirm MW)

Yes

No (Missing NH)

[M+H]⁺ = 152.06?

Step 3: NMR (1H & 19F)
(Confirm Substitution Pattern)

Yes No

VALIDATED STRUCTURE

Pattern Matches

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic validation of 2-Fluoro-4-
hydrazinylbenzonitrile.

Part 4: Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of molecular weight. Given the basic

hydrazine moiety, Electrospray Ionization (ESI) in positive mode is the preferred method.

Experimental Parameters (Recommended)
Ionization: ESI (+)

Solvent: Methanol + 0.1% Formic Acid

Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the hydrazine)

Diagnostic Ions
m/z (Calculated) Ion Identity Interpretation

152.06
Base Peak. Protonated

molecular ion.

174.04
Sodium adduct (common in

glass/solvent contamination).

135.03
Loss of ammonia.

Characteristic of hydrazines.

193.08
Acetonitrile adduct (if ACN is

used as mobile phase).

Mechanistic Insight: Hydrazines are labile. If the spectra show a dominant peak at m/z 135 or

136, it indicates the hydrazine bond is weak or the cone voltage is too high, leading to the

formation of the amino-benzonitrile fragment (loss of

).

Part 5: Infrared Spectroscopy (IR)
IR is the fastest method to confirm the successful
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reaction by observing the appearance of N-H stretches and the retention of the nitrile group.

Key Absorption Bands[2]
Wavenumber (cm⁻¹) Vibration Mode Description

3300 - 3450 N-H Stretch

Diagnostic. Primary

amines/hydrazines show a

doublet (asymmetric/symmetric

stretch). Look for two distinct

bands.

2220 - 2240 C≡N Stretch

Diagnostic. Sharp, strong

band.[1] Confirms the nitrile

group is intact.

1600 - 1620 C=C Aromatic Ring breathing modes.[2]

1250 - 1300 C-N Stretch Aryl-amine bond stretch.

~1150 C-F Stretch
Strong band, often overlapping

with fingerprint region.

Differentiation: The starting material (4-bromo-2-fluorobenzonitrile) will lack the N-H stretching

bands at >3300 cm⁻¹. This is the clearest "quick check" for reaction completion.

Part 6: Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof, specifically the coupling patterns between

Hydrogen (

) and Fluorine (

).

1H NMR (Proton)[2][4]
Solvent: DMSO-

(Preferred to prevent exchange of hydrazine protons).

Frequency: 400 MHz or higher recommended for resolving F-couplings.
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Chemical Shift
(δ ppm)

Multiplicity Integral Assignment

Coupling
Constants (

)

8.50 - 9.00 Broad Singlet 1H -NH- (Hydrazine)

Exchangeable

with

. Deshielded by

ring.

7.50 - 7.60 dd 1H H-6 (Aromatic)
Hz,

Hz

6.70 - 6.80 dd 1H H-3 (Aromatic)
Hz (Ortho-F),

Hz

6.60 - 6.70 ddd 1H H-5 (Aromatic)

Hz,

Hz,

Hz

4.20 - 4.50 Broad Singlet 2H -NH₂ (Hydrazine)

Exchangeable

with

.

Note on Couplings: The fluorine atom at position 2 exerts a strong coupling effect.

H-3 (Ortho to F) typically shows the largest H-F coupling (

Hz).

H-6 (Meta to F) shows a smaller coupling (

Hz).
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13C NMR (Carbon)
The

spectrum will show doublets for carbons coupled to fluorine.

C-2 (C-F):

ppm (Doublet,

Hz).

C-4 (C-NH):

ppm (Doublet,

Hz).

C-CN (Nitrile):

ppm (Weak doublet or singlet).

C-1 (C-CN):

ppm (Doublet,

Hz).

Part 7: Experimental Protocol for Data Acquisition
To ensure reproducibility, follow this standardized protocol for sample preparation.

Sample Preparation for NMR
Weigh 5-10 mg of 2-Fluoro-4-hydrazinylbenzonitrile.

Dissolve in 0.6 mL DMSO-

.

Why DMSO? Chloroform (
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) often leads to broad, unrecognizable hydrazine peaks due to poor solubility and rapid
proton exchange. DMSO stabilizes the H-bonds, sharpening the -NH and -NH₂ signals.

Transfer to a clean, dry 5mm NMR tube.

Acquire spectrum at 298 K.

Sample Preparation for MS (ESI)[2]
Prepare a 1 mg/mL stock solution in Methanol.

Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

Inject via direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

Caution: Hydrazines can degrade on silica columns. Use a basic-resistant C18 column if

performing LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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